

# Fadrozole cardiovascular risk management

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fadrozole

CAS No.: 102676-47-1

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## Fadrozole Cardiovascular Risk Profile

The primary cardiovascular concern identified for **Fadrozole** is a statistically significant increase in fibrinogen levels. Other lipid and coagulation parameters showed no significant changes over a 24-month treatment period [1].

Parameter Category	Specific Parameters Measured	Significant Change Observed? (Over 24 Months)	Clinical Conclusion
Lipid Parameters	Total Cholesterol, Triglycerides, LDL, HDL, VLDL	No [1]	Fadrozole did not adversely affect lipid profiles.
Coagulation Factors	Antithrombin III, Protein C, Protein S	No [1]	Fadrozole did not significantly alter these coagulation factors.
Acute Phase Reactant	Fibrinogen	Yes (P=0.011) [1]	This is the only parameter that showed a significant increase.

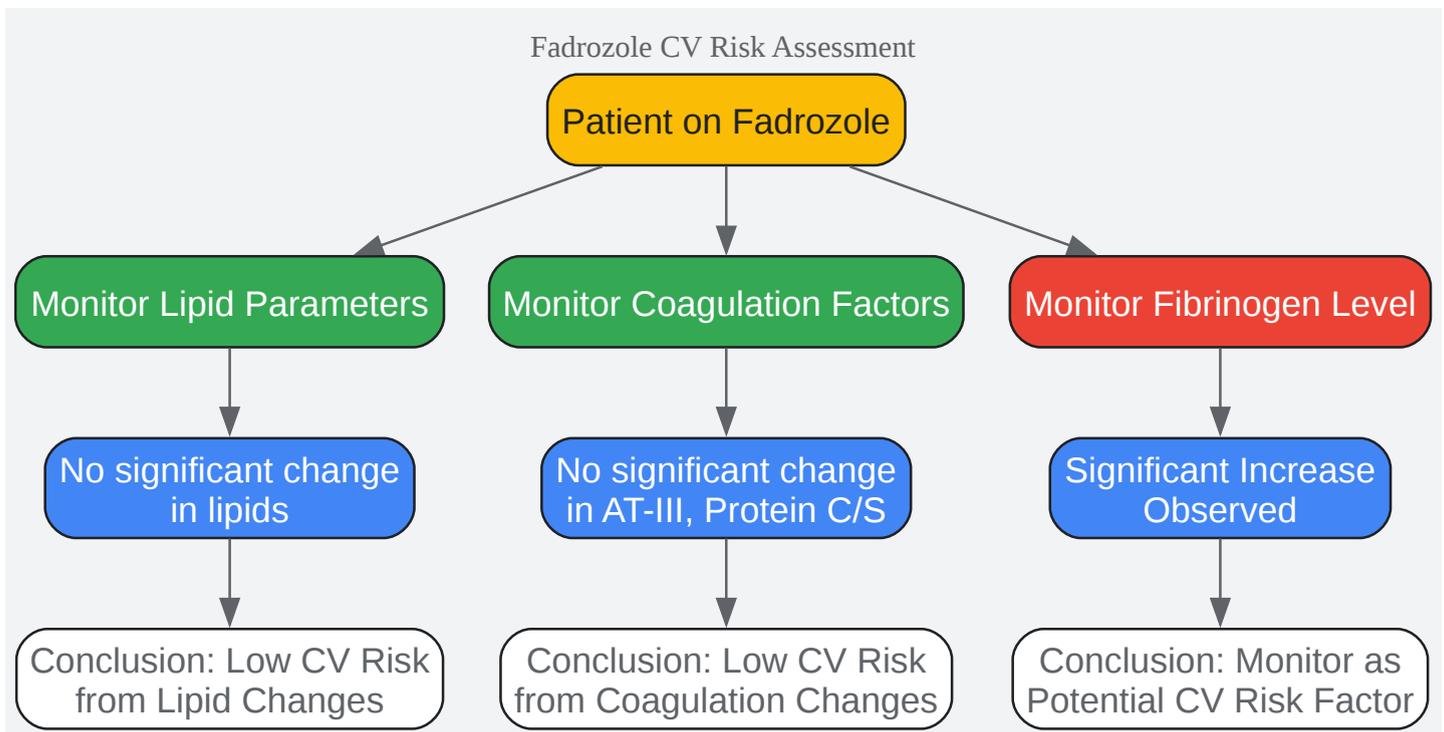
## Experimental Protocol for Cardiovascular Parameter Monitoring

For researchers monitoring these effects, here is a detailed methodology based on the cited study:

- **Study Population:** Postmenopausal women with advanced breast carcinoma [1].
- **Treatment Regimen:** Oral administration of **Fadrozole** at 1.8 mg/day, 2.0 mg/day, or 4.0 mg/day [1].
- **Study Duration:** 3 to 24 months, with a mean of 15.8 months [1].
- **Blood Parameter Analysis:** Serial measurements of the parameters listed in the table above [1].
- **Statistical Analysis:** A repeated measure analysis of variance (ANOVA) was applied to each cardiovascular variable to assess changes over time. Analyses were performed for each dose group individually and pooled over all groups [1].

## Fadrozole Cardiovascular Risk Assessment Workflow

The following diagram illustrates the key findings and clinical conclusions from the study for easy reference.



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## Key Management Recommendations

- **Primary Focus:** Clinical attention should be directed toward **monitoring fibrinogen levels** during treatment, as it is the sole parameter showing a significant increase [1].
- **Overall Assessment:** With the exception of fibrinogen, the current evidence does not suggest that **Fadrozole** increases parameters associated with cardiovascular disease, supporting its relatively safe cardiovascular profile [1].

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## References

1. Effect of the potent aromatase inhibitor fadrozole ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fadrozole cardiovascular risk management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005222#fadrozole-cardiovascular-risk-management>]

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